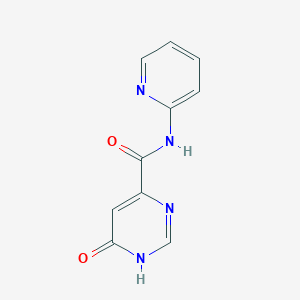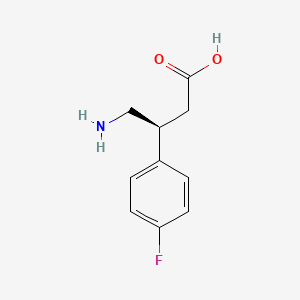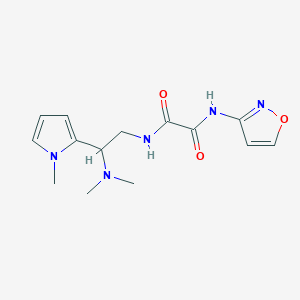![molecular formula C14H24BrNO2 B2440476 Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2126162-81-8](/img/structure/B2440476.png)
Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a bicyclic structure. It is used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Wirkmechanismus
Target of Action
It is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (adp-ribose)polymerase-1 (parp-1)-associated diseases . Therefore, it can be inferred that the compound may interact with PARP-1 or related proteins.
Biochemical Pathways
Given its use in the synthesis of compounds for treating parp-1-associated diseases , it may influence pathways related to DNA repair and cell death, as PARP-1 plays a crucial role in these processes.
Result of Action
Considering its use in the synthesis of compounds for treating parp-1-associated diseases , it may contribute to the inhibition of PARP-1, potentially influencing DNA repair and cell death processes.
Action Environment
One study suggests that oxygen in the environment can influence the photooxidation reaction of a similar compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One common method includes the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate to form tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate. This intermediate is then reacted with 2-bromoethanol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different functional groups or reduction to remove specific groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Similar structure but lacks the bromoethyl group.
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride: A hydrochloride salt form with different solubility properties.
Uniqueness
The presence of the bromoethyl group in tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate provides unique reactivity and binding properties, making it distinct from its analogs. This allows for more specific interactions in chemical and biological systems, enhancing its utility in research and industrial applications .
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrNO2/c1-14(2,3)18-13(17)16-11-4-5-12(16)9-10(8-11)6-7-15/h10-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFWQKOYVNYAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2440393.png)


![(3-Methylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2440397.png)
![3-(N-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2440399.png)
![2-Azaspiro[4.4]nonane hemioxalate](/img/structure/B2440401.png)
![benzyl 3-[(chlorosulfonyl)methyl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B2440402.png)



![[4-(Diethylamino)-2-methylphenyl]thiourea](/img/structure/B2440413.png)
![1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2440414.png)


